1-(1H-indazol-6-yl)ethanone
Overview
Description
1-(1H-Indazol-6-yl)ethanone is an organic compound with the molecular formula C9H8N2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features an indazole ring, a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with an ethanone group attached at the 6-position of the indazole ring.
Mechanism of Action
Target of Action
Compounds containing the indazole moiety have been known to exhibit a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole-containing compounds generally work by inhibiting, regulating, or modulating their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Indazole-containing compounds are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound is a solid at room temperature and is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Indazole-containing compounds are known to have diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
1-(1H-indazol-6-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . The compound’s interaction with these enzymes can lead to the modulation of inflammatory responses. Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular communication and function.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anti-proliferative activity in cancer cells, suggesting that this compound may have similar effects . The compound’s impact on gene expression can lead to changes in the production of proteins involved in cell growth and survival, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrogen bonds with specific amino acid residues in the active sites of target enzymes, leading to their inhibition or activation . This interaction can result in the modulation of biochemical pathways and cellular processes. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound may cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects observed in animal studies can help determine the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The effects of this compound on metabolic flux and metabolite levels can provide insights into its pharmacokinetic properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, facilitating its uptake and distribution within different cellular compartments . Additionally, binding proteins may influence the localization and accumulation of this compound in specific tissues, affecting its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
The synthesis of 1-(1H-indazol-6-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach includes the reductive cyclization of 2-azidobenzaldehydes and amines without the use of a catalyst or solvent . These methods typically yield good to excellent results with minimal byproducts.
For industrial production, the synthesis of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. The use of copper or silver catalysts in the cyclization process is particularly common .
Chemical Reactions Analysis
1-(1H-Indazol-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.
Common reagents and conditions for these reactions include the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and catalysts such as copper or silver salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-Indazol-6-yl)ethanone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, indazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties . The compound has been studied for its potential use as a pharmacological agent in the treatment of various diseases, including cancer and infectious diseases .
In biology, this compound is used as a building block for the synthesis of bioactive molecules. Its unique structure allows for the development of novel compounds with enhanced biological activities . Additionally, the compound is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms of action.
Comparison with Similar Compounds
1-(1H-Indazol-6-yl)ethanone can be compared with other indazole derivatives, such as:
1-(5-Bromo-1H-indazol-3-yl)ethanone: This compound features a bromine substituent at the 5-position of the indazole ring, which can enhance its biological activity and selectivity.
1-(1H-Indazol-3-yl)ethanone: This derivative has the ethanone group attached at the 3-position of the indazole ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new therapeutic agents and research tools.
Properties
IUPAC Name |
1-(1H-indazol-6-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-2-3-8-5-10-11-9(8)4-7/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVRYEUFVDIBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657111 | |
Record name | 1-(1H-Indazol-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189559-85-1 | |
Record name | 1-(1H-Indazol-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-indazol-6-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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